2-Bromobenzoyl isothiocyanate
Description
Structure
3D Structure
Properties
CAS No. |
62721-89-5 |
|---|---|
Molecular Formula |
C8H4BrNOS |
Molecular Weight |
242.09 g/mol |
IUPAC Name |
2-bromobenzoyl isothiocyanate |
InChI |
InChI=1S/C8H4BrNOS/c9-7-4-2-1-3-6(7)8(11)10-5-12/h1-4H |
InChI Key |
NGMPJZGCZSYAAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N=C=S)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromobenzoyl Isothiocyanate
Established Synthetic Pathways from 2-Bromobenzoyl Chloride
The most direct and commonly employed method for preparing 2-bromobenzoyl isothiocyanate starts from its corresponding acyl chloride, 2-bromobenzoyl chloride. This pathway is a subset of the general synthesis of acyl isothiocyanates from acyl chlorides and thiocyanate (B1210189) salts. arkat-usa.org
Reaction with Ammonium (B1175870)/Potassium Thiocyanate
The reaction of 2-bromobenzoyl chloride with a thiocyanate salt, typically potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), is a standard procedure. arkat-usa.orgresearchgate.netbibliomed.org In this nucleophilic acyl substitution, the thiocyanate ion attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion to form the desired this compound.
The general reaction is as follows: 2-Br-C₆H₄COCl + MSCN → 2-Br-C₆H₄CONCS + MCl (where M = K⁺ or NH₄⁺)
One reported synthesis of this compound (1b) using this method resulted in a 75% yield. researchgate.net Similarly, the reaction of 2-(4-bromophenyl)-4-oxoquinazolin-3-yl]acetyl chloride with ammonium thiocyanate yields the corresponding acyl isothiocyanate. bibliomed.org
Solvent Effects on Synthetic Efficiency and Product Yields
The choice of solvent is a critical parameter in the synthesis of acyl isothiocyanates from acyl chlorides and thiocyanate salts, significantly impacting reaction efficiency and product yield. researchgate.net For instance, in the preparation of various benzoyl isothiocyanates, including the 2-bromo derivative, the use of acetonitrile (B52724) or toluene (B28343) as the solvent was found to result in unsatisfactory yields. researchgate.net In contrast, other studies have successfully employed solvents like pyridine (B92270) for similar transformations. bibliomed.org The polarity of the solvent can influence the solubility of the reactants and the stability of the product, as some acyl isothiocyanates may decompose in more polar solvents. chempap.org
Analogous Preparation Strategies for Acyl Isothiocyanates
The synthetic principles applied to this compound are part of a broader set of strategies for synthesizing acyl isothiocyanates in general. These analogous methods provide alternative routes that can be adapted for the synthesis of the target compound.
From Carboxylic Acids via Activating Reagents
A one-step method for the synthesis of acyl isothiocyanates from carboxylic acids involves the use of activating reagents. researchgate.netsrce.hr A notable example is the use of a trichloroisocyanuric acid (TCCA) and triphenylphosphine (B44618) (TPP) system. researchgate.netsrce.hrresearchgate.net This mild and efficient method converts various alkanoyl and aroyl carboxylic acids into their corresponding isothiocyanates at room temperature. srce.hrresearchgate.net The reaction proceeds by activating the carboxylic acid with the TCCA/TPP reagent, followed by reaction with potassium thiocyanate. researchgate.netresearchgate.net This approach avoids the need to first prepare the more toxic acyl chloride. researchgate.net
Table 1: Synthesis of Acyl Isothiocyanates from Carboxylic Acids using TCCA/TPP
| Carboxylic Acid | Product | Yield (%) |
|---|---|---|
| Benzoic acid | Benzoyl isothiocyanate | 92 |
| 4-Chlorobenzoic acid | 4-Chlorobenzoyl isothiocyanate | 95 |
| 4-Nitrobenzoic acid | 4-Nitrobenzoyl isothiocyanate | 90 |
Data sourced from a study on the one-step synthesis of acyl isothiocyanates. researchgate.net
From Amines and Carbon Disulfide Derivatives
An alternative and widely used strategy for synthesizing isothiocyanates involves the reaction of primary amines with carbon disulfide (CS₂) to form dithiocarbamate (B8719985) salts in situ. acs.orgorganic-chemistry.orgresearchgate.net These intermediates are then treated with a desulfurizing agent to yield the isothiocyanate. organic-chemistry.orgnih.gov A variety of reagents can be employed for the desulfurization step, including tosyl chloride, di-tert-butyl dicarbonate, and chlorosilanes. organic-chemistry.orgresearchgate.netgoogle.com This method is versatile and can be applied to a broad range of alkyl and aryl amines. organic-chemistry.org For example, a one-pot synthesis of isothiocyanates from amines using carbon tetrabromide as the desulfurizing agent has been reported to give good to excellent yields. researchgate.net
Recent Advances and Green Chemistry Approaches in Isothiocyanate Synthesis Relevant to this compound
Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable methods. Several "green" approaches to isothiocyanate synthesis have emerged, which could be applicable to the preparation of this compound.
One such approach involves the use of elemental sulfur. mdpi.com For instance, isocyanides can be converted to isothiocyanates using elemental sulfur and catalytic amounts of an amine base, such as DBU, under moderate heating in benign solvents like Cyrene™ or γ-butyrolactone (GBL). kit.edu This method avoids the use of highly toxic reagents like thiophosgene (B130339) and carbon disulfide. kit.edu
Another green methodology utilizes sodium persulfate (Na₂S₂O₈) for the desulfurization of dithiocarbamates generated from amines and carbon disulfide in water, an environmentally friendly solvent. rsc.org This method is notable for its good chemoselectivity and tolerance of various functional groups. rsc.org Microwave-assisted synthesis has also been explored as a green chemistry approach. tandfonline.com The reaction of isocyanides with Lawesson's reagent in water under microwave irradiation provides a rapid and highly efficient protocol for preparing a diverse range of isothiocyanates. tandfonline.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of an Isothiocyanate
| Method | Reaction Time | Yield (%) |
|---|---|---|
| Conventional Heating | 4 hours | 75 |
| Microwave Irradiation | 5 minutes | 92 |
Illustrative data based on the synthesis of an isothiocyanate from the corresponding isocyanide using Lawesson's reagent. tandfonline.com
These recent advancements highlight a shift towards more sustainable and efficient synthetic routes that could be adapted for the production of this compound and other valuable acyl isothiocyanates. chemrxiv.orgsioc-journal.cn
Reactivity and Derivatization Chemistry of 2 Bromobenzoyl Isothiocyanate
Nucleophilic Addition Reactions
Nucleophilic addition to the central carbon of the isothiocyanate group is the primary mode of reaction for 2-bromobenzoyl isothiocyanate. This reaction is facile with a wide range of nucleophiles, particularly those containing nitrogen, leading to the formation of stable addition products.
The most prominent reaction of this compound is its interaction with primary and secondary amines to form N,N'-disubstituted thiourea (B124793) derivatives. This reaction is typically efficient and proceeds via the attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate, followed by proton transfer. The resulting N-(2-bromobenzoyl)thioureas are often stable, crystalline solids and serve as crucial intermediates for the synthesis of more complex molecules.
The reaction of this compound with simple aliphatic or aromatic amines proceeds readily to afford the corresponding thiourea derivatives. For instance, its reaction with benzylamine (B48309) yields 1-(2-bromobenzoyl)-3-benzylthiourea. Similarly, reaction with ethylenediamine (B42938) serves as a key step in forming bis-thiourea derivatives.
A notable example is the synthesis of 1,1'-Bis(2-bromobenzoylthioureido)ethane, which is achieved by reacting this compound with ethylenediamine in acetonitrile (B52724). mdpi.comrsc.org The resulting product has been characterized by various spectroscopic techniques and its crystal structure confirmed by X-ray diffraction. mdpi.com
Table 1: Synthesis of Thiourea Derivatives from this compound and Amines
| Amine | Product | Reaction Conditions | Reference |
| Ethylenediamine | 1,1'-Bis(2-bromobenzoylthioureido)ethane | Acetonitrile | mdpi.comrsc.org |
| Benzylamine | 1-(2-bromobenzoyl)-3-benzylthiourea | Not specified | N/A |
This compound reacts with diamines and other polyfunctional nucleophiles to create molecules with multiple thiourea linkages or to set the stage for complex cyclization reactions. The reaction with ethylenediamine, a common diamine, results in the formation of a bis-thiourea derivative, 1,1'-Bis(2-bromobenzoylthioureido)ethane, by reaction at both amino groups. mdpi.com This highlights the ability of the isothiocyanate to react with multiple nucleophilic centers within the same molecule, leading to symmetrical products. The synthesis is typically carried out in a solvent like acetonitrile. mdpi.com These bis-thiourea structures are stabilized by intermolecular hydrogen bonds. mdpi.com
The reactivity of this compound extends to amino acid derivatives, allowing for the incorporation of the 2-bromobenzoylthiourea moiety into peptide-like structures. An example of this is the reaction with tert-butyl 2-amino-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate. The reaction is conducted in tetrahydrofuran (B95107) (THF) at elevated temperatures (50 °C), yielding the corresponding thiourea derivative, tert-butyl 2-(3-(2-bromobenzoyl)thioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate. google.comgoogle.com This demonstrates the compatibility of the reaction with complex, functionalized molecules.
Table 2: Reaction of this compound with an Amino Acid Derivative
| Amino Acid Derivative | Product | Reaction Conditions | Reference |
| tert-Butyl 2-amino-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate | tert-Butyl 2-(3-(2-bromobenzoyl)thioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate | THF, 50 °C, 22 hours | google.comgoogle.com |
Beyond amines, this compound can react with other heteroatom nucleophiles. Of particular interest are reactions with hydrazine (B178648) and its derivatives. These reactions form thiosemicarbazide (B42300) intermediates, which are valuable precursors for the synthesis of various nitrogen- and sulfur-containing heterocycles, such as 1,2,4-triazoles. nih.govyu.edu.jo The initial nucleophilic addition of hydrazine to the isothiocyanate is followed by cyclization reactions, often promoted by acidic or basic conditions, to yield the final heterocyclic products. nih.govyu.edu.jo
Cyclization Reactions and Heterocyclic Compound Synthesis
A significant aspect of the chemistry of this compound is the synthetic utility of its thiourea derivatives in constructing heterocyclic rings. The 2-bromo substituent on the benzoyl group is strategically positioned to participate in intramolecular cyclization reactions.
The thiourea derivatives formed from the reaction of this compound with various amines, such as 1-(2-bromobenzoyl)-3-phenylthiourea, can undergo base-catalyzed intramolecular nucleophilic aromatic substitution (SNAr). semanticscholar.orgconicet.gov.ar In this reaction, the anion generated from the thiourea nitrogen attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a new ring. This methodology is a powerful tool for synthesizing quinazolinone derivatives. mdpi.comsemanticscholar.orgconicet.gov.ar For example, the cyclization of 1-(2-bromobenzoyl)-3-(2-fluorophenyl)thiourea using sodium tertiary butoxide in DMF yields 1-(3-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. mdpi.com Similarly, 1-phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one can be synthesized from 1-(2-bromobenzoyl)-3-phenylthiourea. semanticscholar.org
These N-(2-bromobenzoyl)thioureas are also precursors to other important heterocyclic systems. For example, they can be used in the synthesis of 2-acylamino-1,3-benzotellurazoles through a sequence involving reaction with bis(2-aminophenyl) ditelluride followed by reductive cyclization. researchgate.net Additionally, the thiourea intermediates can undergo intramolecular heterocyclization to form 1,3-thiazin-4-one and 1,3-thiazoline derivatives. osi.lv
Table 3: Heterocyclic Synthesis from this compound Derivatives
| Starting Material | Reagents/Conditions | Heterocyclic Product | Reference |
| 1-(2-Bromobenzoyl)-3-(2-fluorophenyl)thiourea | Sodium tertiary butoxide, DMF, 70-80 °C | 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | mdpi.com |
| 1-(2-Bromobenzoyl)-3-phenylthiourea | Potassium tert-butoxide, DMF | 1-Phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one | semanticscholar.org |
| N-(2-bromobenzoyl)thiourea derivative | Reaction with bis(2-aminophenyl) ditelluride, then reductive cyclization | 2-(2-Bromobenzoylamino)-1,3-benzotellurazole | researchgate.net |
| N-(2-bromobenzoyl)thiourea derivative | Intramolecular heterocyclization | 1,3-Thiazin-4-one derivative | osi.lv |
Synthesis of Sulfur-Containing Heterocycles (e.g., Thiadiazines, Thiazolines)
This compound is a key reagent in the synthesis of various sulfur-containing heterocycles. For instance, it can be used to produce 1,3,5-thiadiazine-2-thione derivatives. In a typical reaction, 4-bromobenzoyl chloride is reacted with ammonium (B1175870) thiocyanate (B1210189) to form the isothiocyanate in situ. This is then treated with an amine in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide to yield the corresponding 6-(dialkylamino)-4-(4-bromophenyl)-2H-1,3,5-thiadiazine-2-thione. tandfonline.com
Similarly, 2-imino-1,3-thiazoline derivatives can be synthesized from isothiocyanates. The general procedure involves the reaction of an acid chloride with potassium thiocyanate to generate the isothiocyanate intermediate. This intermediate then undergoes condensation with a substituted aniline (B41778) to form a thiourea derivative. Subsequent cyclization of the thiourea with a reagent like 2-bromo-1-(4-fluorophenyl)ethan-1-one in an alkaline medium leads to the formation of the 2-imino-1,3-thiazoline ring system. nih.gov
Table 1: Synthesis of Sulfur-Containing Heterocycles
| Starting Material | Reagents | Product | Reference |
| 4-Bromobenzoyl chloride | 1. Ammonium thiocyanate, TBAB2. N-(propan-2-yl)propan-2-amine | 6-(dipropan-2-ylamino)-4-(4-bromophenyl)-2H-1,3,5-thiadiazine-2-thione | tandfonline.com |
| Substituted benzoic acids | 1. Thionyl chloride2. Potassium thiocyanate3. Substituted anilines4. 2-bromo-1-(4-fluorophenyl)ethan-1-one | 2-Imino-1,3-thiazoline derivatives | nih.gov |
Formation of Tellurium-Containing Heterocycles (e.g., Benzotellurazoles)
The synthesis of novel 2-acylamino-1,3-benzotellurazoles has been achieved using this compound. The process involves reacting bis(2-aminophenyl) ditelluride with this compound to form a thiourea derivative. This intermediate then undergoes reductive cyclization to yield 2-(2-bromobenzoylamino)-1,3-benzotellurazole. researchgate.net This method provides a convenient route to this class of tellurium-containing heterocycles. researchgate.netresearchgate.net
Table 2: Synthesis of Tellurium-Containing Heterocycles
| Starting Material | Reagents | Product | Reference |
| Bis(2-aminophenyl) ditelluride | 1. 2-Bromobenzoyl isothiocyanate2. Reductive cyclization | 2-(2-Bromobenzoylamino)-1,3-benzotellurazole | researchgate.net |
Preparation of Nitrogen-Containing Heterocycles (e.g., Benzimidazoles, Quinazolinones)
This compound serves as a precursor for the synthesis of various nitrogen-containing heterocycles. For example, it can be utilized in the preparation of benzimidazole (B57391) derivatives. The synthesis of 2-aminobenzothiazoles has been demonstrated by coupling 2-bromophenyl isothiocyanate with different amines under microwave irradiation. chim.it
Furthermore, the isothiocyanate group is a key functional group in the synthesis of quinazolinone scaffolds, which are important in medicinal chemistry. rsc.org While direct synthesis from this compound is not explicitly detailed in the provided context, the analogous reactivity of isothiocyanates in forming quinazolinone derivatives is well-established. For instance, reactions involving isothiocyanates are used to build the core structure of various fused quinazolinones. rsc.orgmdpi.com
Table 3: Synthesis of Nitrogen-Containing Heterocycles
| Starting Material | Reagents | Product Class | Reference |
| 2-Bromophenyl isothiocyanate | Various amines | 2-Aminobenzothiazoles | chim.it |
| Isothiocyanates (general) | - | Quinazolinone derivatives | rsc.orgmdpi.com |
Catalyzed Reactions Involving this compound or its Derivatives
Catalysis plays a crucial role in enhancing the reactivity and selectivity of reactions involving this compound and its derivatives, enabling the synthesis of complex heterocyclic systems.
Copper-Catalyzed Processes
Copper(I) catalysts are effective in promoting tandem reactions of 2-haloaryl isothiocyanates. For instance, the reaction of 2-haloaryl isothiocyanates with isocyanides catalyzed by copper(I) leads to the formation of benzo[d]imidazo[5,1-b]thiazoles through a tandem [3+2] cycloaddition followed by a C-S coupling reaction. mdpi.com Similarly, copper(I) catalyzes the reaction of o-alkynylphenyl isothiocyanates with isocyanides to produce 5H-benzo[d]imidazo-[5,1-b] mdpi.comCurrent time information in Bangalore, IN.thiazines. mdpi.com
Cobalt-Catalyzed Cyclizations
Cobalt catalysts have been successfully employed in the cyclization of 2-bromobenzamide (B1207801) derivatives, which can be conceptually related to derivatives of this compound. A novel pathway to synthesize 3-(imino)isoindolin-1-ones involves the cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides. nih.govmdpi.com The proposed mechanism involves the formation of a five-membered aza-cobaltacycle intermediate. mdpi.com This catalytic system shows tolerance to a variety of substituents. nih.govmdpi.com
Iron-Promoted Reactions
Iron catalysts have been utilized in cyclization reactions to form quinazolinone derivatives. For example, an iron(III)-mediated cascade/decarbonylation cyclization reaction of isatins and trifluoroacetic acid chlorides is used to synthesize 2-(trifluoromethyl)quinazoline-4(3H)-ones. mdpi.com While not directly involving this compound, this demonstrates the utility of iron catalysis in constructing related heterocyclic cores.
Table 4: Catalyzed Reactions
| Catalyst | Reactants | Product Class | Reference |
| Copper(I) | 2-Haloaryl isothiocyanates, Isocyanides | Benzo[d]imidazo[5,1-b]thiazoles | mdpi.com |
| Copper(I) | o-Alkynylphenyl isothiocyanates, Isocyanides | 5H-Benzo[d]imidazo-[5,1-b] mdpi.comCurrent time information in Bangalore, IN.thiazines | mdpi.com |
| Cobalt | 2-Bromobenzamides, Carbodiimides | 3-(Imino)isoindolin-1-ones | nih.govmdpi.com |
| Iron(III) | Isatins, Trifluoroacetic acid chlorides | 2-(Trifluoromethyl)quinazoline-4(3H)-ones | mdpi.com |
Electrophilic Reactivity and Cycloaddition Chemistry
The chemical behavior of this compound is dominated by the highly electrophilic carbon atom of the isothiocyanate group (–N=C=S). This inherent reactivity allows for a wide range of reactions, particularly with nucleophiles, and facilitates its use as a key building block in the synthesis of diverse heterocyclic compounds through addition and subsequent cyclization reactions.
The isothiocyanate moiety is a dielectrophilic species, with reactive centers at both the central carbon of the NCS group and the carbonyl carbon. Generally, the addition of nucleophiles occurs preferentially at the more electrophilic carbon of the isothiocyanate group. oup.com However, strong nucleophiles can also attack the carbonyl function. oup.com The initial adducts, typically N-benzoylthiourea derivatives, are stable intermediates that can be isolated or undergo further in situ transformations to yield complex cyclic structures.
The reaction with bifunctional nucleophiles is a common strategy for constructing heterocycles. For instance, reactions with various amine derivatives lead to the formation of thioureas which can then cyclize. Studies on the related benzoyl isothiocyanate have shown that reactions with alkyl hydrazines can produce 1,2,4-triazoline-5-thiones through a cyclization pathway. rsc.org Similarly, the reaction with 1-alkyl-2-isopropylidenehydrazines yields 1,3,4,6-oxatriazepine-5-thione derivatives. rsc.org
The versatility of this compound is further demonstrated in its reactions with other nucleophiles to create precursors for more complex systems. The resulting N-(2-bromobenzoyl)thioureas are pivotal intermediates. For example, these thioureas can undergo base-catalyzed intramolecular nucleophilic substitution, where the thiourea sulfur or nitrogen atom attacks an electrophilic center, to form various heterocycles like quinazolinones. conicet.gov.ar
Beyond simple additions and subsequent cyclizations, acyl isothiocyanates, including this compound, participate in formal cycloaddition reactions. A notable example is the Lewis base-catalyzed [4+2]-cycloaddition with N-alkoxy acrylamides, which provides a direct route to 2-imino-1,3-thiazinone derivatives under mild, metal-free conditions. researchgate.net This process involves a cascade of aza-nucleophilic addition followed by a thio-Michael addition. researchgate.net The reaction of aroyl isothiocyanates with urea (B33335) leads to 1-aroyl-2-thiobiurets, which can be subsequently cyclized to form 1,3,5-triazin-2-one derivatives upon treatment with alkali. oup.com
The research findings below highlight specific examples of the electrophilic and cycloaddition reactions of this compound and its analogs.
Table 1: Reactions of this compound and Analogs with Nucleophiles
| Acyl Isothiocyanate | Nucleophile | Reaction Product (Intermediate/Final) | Reference |
|---|---|---|---|
| This compound | bis(2-aminophenyl) ditelluride | N-(2-bromobenzoyl)thiourea derivative, then 2-(2-bromobenzoylamino)-1,3-benzotellurazole | researchgate.netresearchgate.net |
| 4-Bromobenzoyl isothiocyanate | 3-Amino-4,6-dimethylpyridin-2(1H)-one | N-(4-bromobenzoyl)-N'-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)thiourea | osi.lvscispace.com |
| Benzoyl isothiocyanate | Alkyl hydrazines | 1-Alkyl-3-phenyl-Δ³-1,2,4-triazoline-5-thiones | rsc.org |
| Benzoyl isothiocyanate | 1-Alkyl-2-isopropylidenehydrazines | 1,3,4,6-Oxatriazepine-5-thione derivatives | rsc.org |
| Aroyl isothiocyanates | Urea | 1-Aroyl-2-thiobiurets | oup.com |
Table 2: Cyclization and Cycloaddition Reactions
| Reactant(s) | Conditions | Product | Reaction Type | Reference |
|---|---|---|---|---|
| N-alkoxy acrylamides and acyl isothiocyanates | Lewis base catalyst | 2-Imino-1,3-thiazinone derivatives | Formal [4+2]-cycloaddition | researchgate.net |
| 1-Aroyl-2-thiobiurets | Aqueous 4M Sodium Hydroxide | 6-Aryl-4-thioxo-1,2,3,4-tetrahydro-1,3,5-triazin-2-ones | Intramolecular cyclization | oup.com |
| 1-Aroyl-2-thiobiurets | H₂O₂ / HCl | 5-Aroylamino-2,3-dihydro-1,2,4-thiadiazol-3-ones | Oxidative cyclization | oup.com |
| N-(4-bromobenzoyl)-N'-...-thiourea | - | 1,3-Thiazin-4-one derivative | Intramolecular heterocyclization | osi.lv |
Spectroscopic and Structural Elucidation of 2 Bromobenzoyl Isothiocyanate and Its Derivatives
Vibrational Spectroscopy (FT-IR)
Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
The FT-IR spectrum of 2-bromobenzoyl isothiocyanate and its derivatives is characterized by the distinct absorption bands of the isothiocyanate (-N=C=S) and carbonyl (C=O) groups. The isothiocyanate group typically exhibits a strong and sharp asymmetric stretching vibration in the range of 2000-2100 cm⁻¹. The carbonyl group of the benzoyl moiety shows a strong absorption band corresponding to its stretching vibration, typically found between 1670 and 1700 cm⁻¹.
In derivatives such as N-aroylthioureas, formed by the reaction of aroyl isothiocyanates with amines, these characteristic bands are retained. For instance, in a series of N-(bromobenzoyl)-N'-(1,10-phenanthrolin-5-yl)thiourea derivatives, the C=O stretching vibration was observed in the range of 1672-1700 cm⁻¹. analis.com.my The formation of the thiourea (B124793) linkage is also confirmed by the appearance of N-H stretching bands, typically observed between 3332 and 3596 cm⁻¹. analis.com.my The C=S stretching vibration, which is also characteristic of these derivatives, is typically weaker and can be found at lower wavenumbers.
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Reference Compound Example |
|---|---|---|---|
| Isothiocyanate (-NCS) | Asymmetric Stretch | 2000 - 2100 | Acyl Isothiocyanates |
| Carbonyl (C=O) | Stretch | 1672 - 1700 | N-(bromobenzoyl)-N'-(1,10-phenanthrolin-5-yl)thioureas analis.com.my |
| Amine (N-H) | Stretch | 3332 - 3596 | N-(bromobenzoyl)-N'-(1,10-phenanthrolin-5-yl)thioureas analis.com.my |
In derivatives of this compound, particularly N-acylthioureas, hydrogen bonding plays a crucial role in determining their conformation and crystal packing. FT-IR spectroscopy is instrumental in studying these interactions. The formation of hydrogen bonds typically leads to a broadening and red-shift (shift to lower frequency) of the stretching bands of the donor group (e.g., N-H).
A detailed study on 1-(2-chlorobenzoyl)thiourea, a close structural analog of the 2-bromo derivative, revealed the presence of a strong intramolecular N-H···O=C hydrogen bond between the carbonyl oxygen and a proton from the thioamide -NH₂ group. conicet.gov.ar This interaction is evidenced by the low frequency of the symmetric N-H stretching vibration. conicet.gov.ar Furthermore, the crystal structure is stabilized by extensive intermolecular N-H···S=C hydrogen bonds, where both the thioamide and carbamide N-H groups act as donors to the thiocarbonyl (C=S) sulfur atom of neighboring molecules. conicet.gov.ar These interactions are critical for the formation of stable supramolecular structures. conicet.gov.ardaneshyari.com Time-resolved infrared experiments on other thiourea derivatives have shown that in the presence of a hydrogen-bond acceptor, the N-H stretching band is red-shifted, confirming the interaction. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of nuclei such as ¹H and ¹³C.
In the ¹H NMR spectrum of this compound derivatives, the aromatic protons of the 2-bromobenzoyl group typically appear as a complex multiplet in the downfield region, generally between 7.0 and 8.0 ppm. The chemical shifts are influenced by the electronic effects of the bromine atom and the acyl isothiocyanate group.
For N-acylthiourea derivatives, the protons of the N-H groups are particularly diagnostic. They appear as broad singlets at very low fields due to the deshielding effects of the adjacent carbonyl and thiocarbonyl groups and their involvement in hydrogen bonding. In a series of N-(bromobenzoyl)-N'-(1,10-phenanthrolin-5-yl)thiourea compounds, the two N-H protons were observed at chemical shifts ranging from δ 11.53 to 12.53 ppm. analis.com.my The proton adjacent to both the C=O and C=S groups is typically the most deshielded. analis.com.my
| Proton Type | Typical Chemical Shift (δ, ppm) | Reference Compound Example |
|---|---|---|
| Aromatic (Ar-H) | 7.0 - 8.0 | N-(bromobenzoyl) derivatives analis.com.my |
| Amide (CO-NH-CS) | 12.3 - 12.6 | N-(bromobenzoyl)-N'-(1,10-phenanthrolin-5-yl)thioureas analis.com.my |
| Thioamide (CS-NH-Ar) | 11.9 - 12.3 | N-(bromobenzoyl)-N'-(1,10-phenanthrolin-5-yl)thioureas analis.com.my |
The ¹³C NMR spectrum provides key information about the carbon skeleton of the molecule. The resonances for the carbonyl (C=O) and thiocarbonyl (C=S) carbons are particularly important for structural confirmation of this compound derivatives.
The carbonyl carbon resonance typically appears in the range of δ 167-170 ppm. analis.com.my The thiocarbonyl carbon (C=S) is significantly more deshielded and resonates further downfield, usually around δ 182 ppm. analis.com.my The carbon of the isothiocyanate group (-N=C=S) itself can be difficult to observe as it often gives a very broad and weak signal due to its relaxation mechanism. glaserchemgroup.com The aromatic carbons of the 2-bromophenyl ring exhibit signals in the typical aromatic region of δ 120-140 ppm.
| Carbon Type | Typical Chemical Shift (δ, ppm) | Reference Compound Example |
|---|---|---|
| Thiocarbonyl (C=S) | ~182 | N-(bromobenzoyl)-N'-(1,10-phenanthrolin-5-yl)thioureas analis.com.my |
| Carbonyl (C=O) | 167 - 170 | N-(bromobenzoyl)-N'-(1,10-phenanthrolin-5-yl)thioureas analis.com.my |
| Isothiocyanate (-N=C=S) | ~130 (often broad) | Allyl isothiocyanate glaserchemgroup.com |
| Aromatic (Ar-C) | 120 - 140 | N-(bromobenzoyl) derivatives analis.com.my |
Two-dimensional (2D) NMR techniques are often employed to unambiguously assign proton and carbon signals and to confirm the connectivity of the molecular structure.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is particularly useful for this class of compounds. It detects long-range (typically 2-3 bond) correlations between protons and carbons. For instance, HMBC can be used to definitively identify the otherwise "silent" or broad isothiocyanate carbon signal by observing its correlation with nearby protons. glaserchemgroup.com In the structural analysis of thiazole (B1198619) derivatives formed from N-substituted thioureas, HMBC was crucial for confirming the regiochemistry by showing correlations between specific protons and the key quaternary carbons of the thiazole ring and the acyl group. nih.gov Similarly, techniques like Heteronuclear Single Quantum Coherence (HSQC) can be used to determine which protons are directly attached to which carbons, aiding in the complete assignment of the NMR spectra.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. In the study of this compound derivatives, such as N-acylthioureas, mass spectrometry reveals characteristic molecular ion peaks and fragmentation patterns that are crucial for structural confirmation.
The presence of a bromine atom is particularly significant in the mass spectra of these compounds, as bromine has two stable isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance. docbrown.infodocbrown.info This isotopic distribution results in the appearance of two peaks of almost equal intensity for the molecular ion ([M]+) and any bromine-containing fragments, separated by two mass units (M and M+2). docbrown.infodocbrown.info
For instance, in the electrospray ionization (ESI) mass spectrum of N-(p-chlorophenyl)-N'-benzoyl thiourea, a related compound, the molecular ion peak was observed at m/z 292.34, corresponding to the [C14H11N2OSCl]+ ion. hilarispublisher.com Similarly, for N-bromobenzoyl-N'-(1,10-phenanthrolin-5-yl)thiourea derivatives, a fragment ion corresponding to [BrBT]+ was observed at an m/z value of 260.0. analis.com.myiaea.org
The fragmentation of these molecules typically involves the cleavage of the bonds adjacent to the carbonyl and thiocarbonyl groups. libretexts.orgmiamioh.edu Common fragmentation pathways for N-acylthiourea derivatives can include the loss of small molecules or radicals. For example, the fragmentation of N-methyl phthalimidoacetyl thiourea involves the loss of HNCO, leading to the N-methyl phthalimide (B116566) ion as the base peak. Another study on thiophene-thiourea derivatives showed the molecular ion peak at m/z 338. scispace.com The analysis of these fragmentation patterns provides a detailed fingerprint of the molecule, allowing for its unambiguous identification.
Table 1: Mass Spectrometry Data for this compound Derivatives
| Compound | Ion | m/z (Observed) | m/z (Theoretical) | Reference |
|---|---|---|---|---|
| phen-p-BrBT | [(phen-p-BrBT)-Na]+ | 460.9 | 459.0 | analis.com.my |
| phen-p-BrBT | [BrBT]+ | 260.0 | 258.9 | analis.com.my |
| N-(p-chlorophenyl)-N'-Benzoyl thiourea | [C14H11N2OSCl]+ | 292.34 | - | hilarispublisher.com |
X-ray Crystallography for Solid-State Structure Determination
Crystal System and Space Group Analysis
The crystal system and space group describe the symmetry of the crystal lattice. This information is fundamental to a crystallographic study. For derivatives of this compound, crystallographic analyses have revealed various crystal systems and space groups.
For example, N-(2-Bromophenyl)thiourea crystallizes in the monoclinic system with the space group C2/c. researchgate.net Another derivative, 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, also crystallizes in the monoclinic system, but with the space group P21/n. iucr.org A thiophene-thiourea derivative, N,N-diphenyl-N'-(thiophene-2-carbonyl)-thiourea, was found to crystallize in the monoclinic space group P21. scispace.com
Table 2: Crystal System and Space Group Data for Related Thiourea Derivatives
| Compound | Formula | Crystal System | Space Group | Reference |
|---|---|---|---|---|
| N-(2-Bromophenyl)thiourea | C7H7BrN2S | Monoclinic | C2/c | researchgate.net |
| 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea | C15H10BrN3OS2 | Monoclinic | P21/n | iucr.org |
Conformation and Torsion Angle Analysis
The conformation of a molecule, which describes the spatial arrangement of its atoms, is defined by its torsion angles. In the solid state, the conformation is often influenced by the packing forces within the crystal.
In the structure of N-(2-Bromophenyl)thiourea, the thiourea unit is nearly perpendicular to the bromobenzene (B47551) fragment, with a dihedral angle of 80.82 (16)°. researchgate.netresearchgate.net For 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, the 4-bromophenyl and 2-benzothiazolyl groups are twisted relative to each other, forming a dihedral angle of 10.45 (11)°. iucr.org The thiourea fragment in this molecule makes dihedral angles of 8.64 (12)° with the 4-bromophenyl ring and 1.94 (11)° with the 2-benzothiazolyl moiety, indicating near co-planarity with the latter. iucr.org The conformation around the N—C bonds is also critical; the 4-bromobenzoyl group is trans with respect to the thiono S atom, while the 2-benzothiazolyl ring adopts a cis conformation. iucr.org
Intermolecular and Intramolecular Hydrogen Bonding Networks
Hydrogen bonding plays a crucial role in stabilizing the crystal structures of these compounds. Both intermolecular (between molecules) and intramolecular (within a single molecule) hydrogen bonds are frequently observed.
In the crystal structure of N-(2-Bromophenyl)thiourea, the molecules are linked by N—H···S intermolecular hydrogen bonds, which form linear chains. researchgate.net The structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea features an intramolecular N—H···O hydrogen bond between the carbonyl oxygen and a thioamide hydrogen atom, which results in the formation of a stable S(6) ring motif. iucr.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uklibretexts.org The wavelengths of maximum absorption (λmax) and the molar absorptivities (ε) are characteristic of a molecule's electronic structure, particularly the presence of chromophores such as aromatic rings and conjugated systems. tanta.edu.eg
The electronic spectra of this compound derivatives typically show absorption bands corresponding to π→π* and n→π* transitions. shu.ac.uk The π→π* transitions are generally more intense and arise from the excitation of electrons in π bonding orbitals to π* antibonding orbitals within the aromatic rings and C=O/C=S groups. youtube.com The n→π* transitions, which are typically weaker, involve the promotion of non-bonding electrons (e.g., from oxygen, sulfur, or nitrogen atoms) to π* antibonding orbitals. shu.ac.uk
For N-bromobenzoyl-N'-(1,10-phenanthrolin-5-yl)thiourea derivatives, two π→π* absorption bands were observed at approximately 231 nm and 269-270 nm, attributed to the phenanthroline and benzoyl moieties, respectively. analis.com.myiaea.org Studies on other bis-acyl-thiourea derivatives have also utilized UV-visible spectroscopy to investigate their interactions with DNA, noting hypochromic or hyperchromic effects upon binding, which indicate structural changes in the DNA. nih.gov
Table 3: UV-Vis Spectroscopic Data for Derivatives
| Compound | λmax (nm) | Transition Type | Moiety | Reference |
|---|---|---|---|---|
| N-bromobenzoyl-N'-(1,10-phenanthrolin-5-yl)thiourea | 231 | π→π* | Phenanthroline | analis.com.myiaea.org |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-(2-Bromophenyl)thiourea |
| N-(p-chlorophenyl)-N'-benzoyl thiourea |
| N-bromobenzoyl-N'-(1,10-phenanthrolin-5-yl)thiourea |
| 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea |
| N,N-diphenyl-N'-(thiophene-2-carbonyl)-thiourea |
Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigations specifically focused on this compound, as outlined in the requested article structure, are not present in the public domain.
Studies mentioning this compound primarily describe its use as a reagent or precursor in the synthesis of other compounds. While these broader studies may employ computational methods like Density Functional Theory (DFT) to analyze the final products, the specific calculations for this compound itself—including geometry optimization, vibrational frequency analysis, HOMO-LUMO analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis—have not been published.
Therefore, it is not possible to provide the thorough, informative, and scientifically accurate content for each specified section and subsection as requested, due to the absence of dedicated research on this particular compound.
Computational and Theoretical Investigations of 2 Bromobenzoyl Isothiocyanate
Quantum Chemical Calculations
Atomic Charge Distribution (Mulliken, NPA)
Theoretical Studies of Reaction Mechanisms
While 2-bromobenzoyl isothiocyanate is utilized in various chemical syntheses, specific theoretical studies detailing its reaction mechanisms through computational analysis are not extensively documented in publicly accessible research. Such studies would typically employ methods like Density Functional Theory (DFT) to map out the electronic changes throughout a reaction.
Transition State Analysis and Reaction Pathways
Comprehensive transition state analyses and the mapping of specific reaction pathways for reactions involving this compound have not been detailed in the available scientific literature. This type of investigation is fundamental for understanding the kinetics and feasibility of its chemical transformations, identifying the intermediate structures, and determining the rate-limiting steps of a proposed mechanism.
Energetic Profiles of Key Reactions
The energetic profiles, including activation energies and the thermodynamics of reactions involving this compound, have not been specifically reported in computational studies. An energetic profile provides a quantitative description of a reaction's progress, illustrating the energy changes as reactants convert to products through transition states.
In Silico Modeling for Structure-Activity Relationship (SAR) Prediction
While in silico modeling is a common strategy for predicting the structure-activity relationships of isothiocyanate-containing compounds, specific SAR studies focused on this compound derivatives are not widely published. Such research is vital for the rational design of new molecules with targeted biological activities.
Molecular Docking Studies (e.g., Enzyme-Ligand Interactions)
Although molecular docking studies of this compound itself are not detailed, a key derivative has been the subject of significant computational analysis as an enzyme inhibitor. In a study targeting the Rab7 GTPase, a small molecule inhibitor, identified as CID1067700, was synthesized using this compound as a starting reagent. google.com
The resulting compound, tert-Butyl 2-(3-(2-bromobenzoyl)thioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate, was investigated for its interaction with the Rab7 enzyme through molecular docking simulations. google.com The docking analysis showed that the compound could be accommodated within the nucleotide-binding pocket of Rab7 in both its GTP-bound and GDP-bound conformations. google.com The study suggested that the molecule fills this pocket in a manner that mimics the natural nucleotide ligands. google.com This computational finding supports in vitro evidence that the compound acts as a competitive inhibitor of Rab7 GTPase. google.com
Research Applications and Advanced Topics Involving 2 Bromobenzoyl Isothiocyanate
Role in Advanced Organic Synthesis Methodologies
As a bifunctional reagent, 2-bromobenzoyl isothiocyanate serves as a versatile synthon in modern organic chemistry, enabling the construction of diverse and complex molecular frameworks.
This compound is a key starting material for the synthesis of elaborate molecules, particularly those with pharmaceutical potential. The isothiocyanate group readily reacts with nucleophiles to form thiourea (B124793) derivatives, which can be further cyclized or modified. This reactivity has been harnessed to incorporate the 2-bromobenzoyl moiety into larger, biologically relevant scaffolds. For instance, it is a documented precursor for creating complex derivatives of podophyllotoxin, a naturally occurring anticancer agent. lookchem.com By reacting this compound with podophyllotoxin-based amines, researchers can generate novel analogues with potentially enhanced or modified cytotoxic profiles. lookchem.com
Below is a table of complex molecules synthesized using this compound as a key building block.
| Resulting Compound Name | Precursor(s) | Potential Application Area |
| 4β-[3-(2-bromobenzoyl)thioureido]-4'-O-demethyl-4-desoxypodophyllotoxin lookchem.com | This compound, 4'-O-demethyl-4-desoxypodophyllotoxin amine | Anticancer drug discovery |
| tert-Butyl-2-(3-(2-bromobenzoyl)thioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate lookchem.com | This compound, corresponding thienopyran amine | Heterocyclic synthesis |
| 2-Bromo-N-[4-methyl-3-(6-methylbenzo[d]thiazol-2-yl)thiazol-2(3H)-ylidene]benzamide lookchem.com | This compound, substituted benzothiazolyl-thiazole | Medicinal chemistry |
Multicomponent reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. Acyl isothiocyanates, including this compound, are excellent substrates for MCRs due to the presence of two distinct electrophilic centers: the carbonyl carbon and the isothiocyanate carbon. arkat-usa.org This dual reactivity allows for the controlled and diverse synthesis of various heterocyclic systems. arkat-usa.org
In a typical MCR, this compound can react with a combination of amines and activated alkynes, leading to highly functionalized thioureas or five- and six-membered heterocycles like thiazoles and triazoles. arkat-usa.org These reactions are prized for their atom economy and ability to rapidly generate molecular complexity from simple precursors.
The table below outlines examples of heterocyclic systems that can be synthesized using acyl isothiocyanates in multicomponent reactions.
| Heterocyclic Class | Typical Reactants | Significance of Resulting Structure |
| Thiazoles | Acyl isothiocyanate, α-haloketone, amine arkat-usa.org | Core structure in many pharmaceuticals (e.g., antimicrobials) |
| 1,2,4-Triazoles | Acyl isothiocyanate, hydrazine (B178648) derivative arkat-usa.org | Found in antifungal and antidepressant medications |
| Thiadiazoles | Acyl isothiocyanate, hydrazonoyl halide | Known for antibacterial, antifungal, and anticancer activities |
| Thiazinanes | Acyl isothiocyanate, primary alkylamine, acetic acid derivative oakwoodchemical.com | Important scaffolds in medicinal chemistry |
Exploration in Materials Science
The reactivity of the isothiocyanate group also extends to applications in materials science, where it can be used to modify existing polymers or act as a precursor for new materials with specific functionalities.
While direct studies on this compound in supramolecular chemistry are not extensively documented, its derivatives hold significant potential. The reaction of isothiocyanates with primary amines yields N,N'-disubstituted thioureas. The thiourea functional group is an excellent motif for forming predictable and strong hydrogen bonds, acting as both a hydrogen bond donor (N-H) and acceptor (C=S). This property allows thiourea-containing molecules to self-assemble into higher-order structures like tapes, rosettes, or helices. The presence of the bulky and polarizable 2-bromobenzoyl group could further influence these self-assembly processes through steric effects and halogen bonding, offering a pathway to novel, ordered soft materials.
Benzoyl isothiocyanates can be used to chemically modify and functionalize existing polymers. For example, benzoyl isothiocyanate has been used to modify polyvinyl chloride (PVC), creating a new benzoylthiourea-functionalized resin. oakwoodchemical.com This type of modification can imbue the polymer with new properties, such as the ability to chelate metal ions. Similarly, this compound could be grafted onto polymers containing nucleophilic sites (e.g., hydroxyl or amine groups) to introduce the brominated aromatic ring, potentially enhancing properties like flame retardancy or altering surface characteristics.
Another area of application is in the synthesis of modified biopolymers. Acyl isothiocyanates, including benzoyl isothiocyanate, have been successfully reacted with chitosan (B1678972), a naturally occurring polysaccharide, to create acyl chitosan isothiocyanates. nih.govdaneshyari.com These modified biopolymers can then be used as platforms to attach other functional molecules, such as porphyrins for photoelectric applications. nih.gov
Mechanistic Insights into Biological Activity and Structure-Activity Relationships (SAR)
The isothiocyanate functional group is a well-known pharmacophore responsible for a wide range of biological activities, including antimicrobial and anticancer effects. google.comwikipedia.org The primary mechanism of action involves the highly electrophilic carbon atom of the -N=C=S group, which readily reacts with biological nucleophiles such as the thiol groups of cysteine residues in proteins. This covalent modification can disrupt protein function, leading to downstream effects like the induction of apoptosis or the inhibition of key enzymes.
Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure correlates with its biological activity. For isothiocyanates, SAR analyses focus on how the "R" group attached to the -N=C=S moiety influences potency, selectivity, and metabolic stability.
In the case of this compound, the "R" group is 2-bromobenzoyl. The SAR would consider:
The Benzoyl Group: The presence of the carbonyl group makes it an acyl isothiocyanate, which generally has different reactivity and stability compared to alkyl or aryl isothiocyanates. arkat-usa.org
The Bromine Atom: This halogen can affect the molecule's electronic properties, lipophilicity, and steric profile. It may also introduce the possibility of halogen bonding with biological targets.
The 'ortho' Position: The placement of the bromine at the 2-position can influence the conformation of the molecule and its ability to fit into a protein's active site.
Studies on related arylalkyl isothiocyanates demonstrate clear SAR trends. For instance, research on the inhibition of the tobacco-specific nitrosamine (B1359907) NNK showed that increasing the length of the alkyl chain between the phenyl ring and the isothiocyanate group significantly enhances inhibitory potency.
The following table summarizes SAR findings for a series of arylalkyl isothiocyanates, illustrating the principles used to evaluate compounds like this compound.
| Compound | Structure | Relative Potency (Inhibition of NNK oxidation) | Key SAR Insight |
| Benzyl (B1604629) isothiocyanate (BITC) | Phenyl-CH₂-NCS | Baseline | Shortest alkyl linker. |
| Phenethyl isothiocyanate (PEITC) | Phenyl-(CH₂)₂-NCS | More potent than BITC | Increased chain length improves activity. |
| 4-Phenylbutyl isothiocyanate (PBITC) | Phenyl-(CH₂)₄-NCS | More potent than PEITC | Further increase in chain length continues to improve activity. |
| 6-Phenylhexyl isothiocyanate (PHITC) | Phenyl-(CH₂)₆-NCS | More potent than PBITC | Longer alkyl chain leads to the highest potency in this series. |
These studies highlight that modifications to the molecular structure, even simple changes in chain length, can have a profound impact on biological activity. The specific structural features of this compound would similarly dictate its unique biological profile.
Enzyme Inhibition Mechanisms
Isothiocyanates (ITCs), the chemical class to which this compound belongs, are recognized for their interaction with and inhibition of various enzymes. The primary mechanism underlying this inhibition is the electrophilic nature of the –N=C=S functional group. This group readily reacts with nucleophilic moieties in proteins, particularly the sulfhydryl groups of cysteine residues. This interaction forms a dithiocarbamate (B8719985) adduct, leading to a covalent modification of the enzyme that can alter its conformation and inactivate its catalytic function.
While direct studies on this compound are limited, research on other ITCs provides insight into potential targets. For instance, allyl isothiocyanate (AIT) has been shown to significantly inhibit enzymes crucial for cellular function and metabolism, such as thioredoxin reductase and acetate (B1210297) kinase. The inhibition of thioredoxin reductase, a key enzyme in the cellular redox system, requires only low concentrations of AIT. This suggests that ITCs can disrupt essential metabolic pathways and cellular structures through a multi-targeted mechanism. Given its reactive isothiocyanate group, this compound is presumed to operate via similar mechanisms, targeting cysteine-rich enzymes and disrupting their activity.
Table 1: Examples of Enzyme Inhibition by Isothiocyanates
| Isothiocyanate Compound | Target Enzyme(s) | Observed Effect | Reference |
|---|---|---|---|
| Allyl isothiocyanate (AIT) | Thioredoxin reductase, Acetate kinase | Significant inhibition of enzyme activity |
Antimicrobial and Antifungal Activity Mechanisms
The isothiocyanate functional group is central to the antimicrobial and antifungal properties observed in this class of compounds.
Antimicrobial Mechanisms: Aromatic isothiocyanates are particularly effective antimicrobial agents, a characteristic attributed to their ability to traverse bacterial membrane structures. The primary mechanism of action involves the disruption of bacterial membrane integrity. Studies on benzyl isothiocyanate (BITC), an aromatic ITC, have shown that it exerts a rapid bactericidal effect, particularly against Gram-negative bacteria. Electron microscopy revealed that BITC causes severe damage to the bacterial envelope. Other ITCs have been observed to induce the loss of bacterial membrane potential and affect cellular redox balance, leading to cell death. These findings suggest that this compound, as an aromatic ITC, likely exerts its antimicrobial effects by compromising the structural and functional integrity of the bacterial cell membrane.
Antifungal Mechanisms: The antifungal action of isothiocyanates is multifaceted, targeting several key cellular processes in fungi. A primary mechanism is the disruption of the fungal cell membrane, often by inhibiting the biosynthesis of ergosterol (B1671047), a critical component of the membrane. Butyl isothiocyanate and allyl isothiocyanate have both been shown to inhibit ergosterol production in Candida albicans. This leads to increased membrane permeability and loss of cellular contents.
Furthermore, ITCs can induce potent oxidative stress by promoting the accumulation of intracellular Reactive Oxygen Species (ROS). This surge in ROS can damage cellular components, including mitochondria. Benzyl isothiocyanate, for example, has been shown to damage both cell membranes and mitochondria in Aspergillus fumigatus. Another mechanism involves the disruption of the fungal cell cycle; butyl isothiocyanate has been observed to cause cell cycle arrest in the S-phase in C. albicans. ITCs can also inhibit fungal virulence factors by disrupting biofilm formation and adhesion to host cells.
Table 2: Summary of Antimicrobial and Antifungal Mechanisms of Isothiocyanates
| Mechanism | Target Organism(s) | Example Isothiocyanate | Effect | Reference(s) |
|---|---|---|---|---|
| Antimicrobial | Gram-negative bacteria (E. coli, A. actinomycetemcomitans) | Benzyl isothiocyanate (BITC) | Damage to bacterial envelope, loss of membrane integrity | |
| Antifungal | Candida albicans | Butyl isothiocyanate, Allyl isothiocyanate | Inhibition of ergosterol biosynthesis | |
| Antifungal | Candida albicans | Butyl isothiocyanate, Allyl isothiocyanate | Induction of intracellular Reactive Oxygen Species (ROS) | |
| Antifungal | Aspergillus fumigatus | Benzyl isothiocyanate (BITC) | Damage to cell membrane and mitochondria | |
| Antifungal | Candida albicans | Butyl isothiocyanate | Cell cycle arrest (S-phase) |
| Antifungal | Aspergillus fumigatus, Candida albicans | Benzyl isothiocyanate, Butyl isothiocyanate | Inhibition of biofilm formation | |
Anti-inflammatory and Antioxidant Activity Mechanisms
Isothiocyanates are well-documented modulators of inflammatory and oxidative stress pathways.
Anti-inflammatory Activity: The anti-inflammatory effects of ITCs are largely mediated by their ability to suppress key signaling pathways involved in the inflammatory response. One of the primary targets is the Nuclear Factor-kappa B (NF-κB) signaling pathway. By inhibiting NF-κB activation, ITCs like sulforaphane (B1684495) can downregulate the expression of numerous pro-inflammatory molecules, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules. They also suppress the activity of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Additionally, ITCs can modulate other pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is also involved in inflammation. Benzyl isothiocyanate has been shown to inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the production of potent pro-inflammatory cytokines like IL-1β.
Antioxidant Activity: The principal antioxidant mechanism of isothiocyanates is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive. However, electrophilic compounds like ITCs can react with cysteine residues on Keap1, the inhibitor of Nrf2, leading to the release and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of various genes, upregulating the expression of a suite of protective antioxidant and detoxification enzymes. These include heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCLC), which enhances the production of the major intracellular antioxidant, glutathione.
Paradoxically, ITCs can also exhibit pro-oxidant activity by increasing the levels of ROS. This effect is thought to contribute to some of their therapeutic activities, including anticancer effects, and may also be the initial trigger for the activation of the protective Nrf2 pathway.
Table 3: Key Anti-inflammatory and Antioxidant Mechanisms of Isothiocyanates
| Mechanism | Pathway/Target | Effect | Example Isothiocyanate | Reference(s) |
|---|---|---|---|---|
| Anti-inflammatory | NF-κB Signaling | Inhibition of activation, reduced expression of pro-inflammatory cytokines (TNF-α, IL-1β) and enzymes (COX-2, iNOS) | Sulforaphane | |
| Anti-inflammatory | NLRP3 Inflammasome | Inhibition of activation and subsequent caspase-1 activation and IL-1β secretion | Benzyl isothiocyanate | |
| Antioxidant | Nrf2 Pathway | Activation of Nrf2, upregulation of antioxidant enzymes (HO-1, NQO1) | Sulforaphane, Moringa isothiocyanates |
| Pro-oxidant | Cellular Redox State | Generation of Reactive Oxygen Species (ROS) | Sulforaphane, Benzyl isothiocyanate | |
Design of Lead Molecules for Biological Probes
The unique chemical properties of the isothiocyanate group make compounds like this compound valuable scaffolds for the design of lead molecules and biological probes. Biological probes are small molecules used to study and modulate the function of specific biological targets, such as proteins, in a cellular context.
The isothiocyanate moiety (–N=C=S) is a potent electrophile, often referred to as a "warhead," which can form stable, covalent bonds with nucleophilic amino acid residues, most notably cysteine. This reactivity can be harnessed to design covalent inhibitors or probes that irreversibly bind to a target protein. By attaching the 2-bromobenzoyl group, a specific chemical scaffold, to the isothiocyanate warhead, a molecule is created that can be used in high-throughput screening of small-molecule libraries.
The goal of such screening is to identify "hits"—compounds that exhibit a desired biological activity. Once a hit like this compound is identified, its structure can be systematically modified to optimize potency, selectivity, and other pharmacological properties, transforming it into a highly specific biological probe or a lead molecule for drug discovery. The modular nature of such compounds allows for diversity-oriented synthesis, an approach that aims to explore novel areas of chemical space to find probes for challenging or poorly characterized biological targets. Therefore, this compound represents a candidate molecule for inclusion in screening libraries aimed at discovering novel modulators of enzyme function and cellular pathways.
Conclusion and Future Research Directions
Summary of Key Findings on 2-Bromobenzoyl Isothiocyanate
This compound has been established as a highly valuable and reactive bifunctional reagent in organic synthesis. Its chemical versatility stems from the presence of two key reactive sites: the electrophilic carbon of the isothiocyanate group (-N=C=S) and the electrophilic carbonyl carbon, further activated by the electron-wielding acyl group. arkat-usa.orgresearchgate.net The chemistry of acyl isothiocyanates, in general, is rich and has been extensively employed in the synthesis of a diverse array of biologically significant heterocyclic compounds. arkat-usa.orgresearchgate.net
Key findings demonstrate that this compound serves as a powerful building block for constructing complex molecular architectures. researchgate.nettsijournals.combenthamscience.com It readily participates in addition and cyclization reactions with various nucleophiles, leading to the formation of five- and six-membered heterocycles containing nitrogen, sulfur, and oxygen atoms. arkat-usa.orgresearchgate.net The presence of the 2-bromo substituent on the benzoyl ring introduces an additional layer of synthetic potential, offering a handle for subsequent cross-coupling reactions or intramolecular cyclizations, a feature leveraged in related halo-substituted isothiocyanates. researchgate.netresearchgate.net Its utility has been specifically noted in the synthesis of substituted quinazolines, benzothiazines, and thiourea (B124793) derivatives, which are scaffolds of significant interest in medicinal chemistry. researchgate.net The reactivity of the isothiocyanate group makes it a cornerstone for creating the N-C=S fragment, which is characteristic of many physiologically active molecules. researchgate.net
Unexplored Reactivity and Synthetic Opportunities
Despite its utility, the full synthetic potential of this compound remains to be unlocked. Several areas of its reactivity are underexplored and present significant opportunities for future research.
Multicomponent Reactions (MCRs): While acyl isothiocyanates are known to participate in MCRs, the development of novel, complex MCRs specifically involving this compound could provide rapid access to libraries of structurally diverse and complex heterocyclic compounds. arkat-usa.org
Asymmetric Catalysis: The development of catalytic asymmetric transformations utilizing this compound as a substrate is a nascent field. Chiral catalysts could be employed to control the stereochemistry of nucleophilic additions to the isothiocyanate or carbonyl group, leading to the synthesis of enantiomerically enriched heterocyclic products.
Tandem and Domino Reactions: The dual functionality of the molecule—the isothiocyanate and the aryl bromide—is perfectly suited for designing novel tandem or domino reaction sequences. For instance, an initial nucleophilic addition to the isothiocyanate could be followed by an intramolecular, transition-metal-catalyzed cross-coupling reaction involving the bromo group to construct polycyclic systems in a single synthetic operation. This strategy has been demonstrated with analogous iodo-substituted compounds, suggesting its feasibility. researchgate.net
Photoredox and Electrochemical Synthesis: Modern synthetic methodologies involving photoredox catalysis or electrochemistry could unveil new reaction pathways. These techniques could be used to generate reactive intermediates from this compound under mild conditions, potentially enabling transformations that are not accessible through traditional thermal methods. organic-chemistry.org
Emerging Theoretical and Computational Research Avenues
Computational chemistry offers powerful tools to deepen the understanding of the reactivity and properties of this compound.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure and reactivity of the molecule in detail. researchgate.net Such studies can elucidate the relative electrophilicity of the carbonyl and isothiocyanate carbons, predict the regioselectivity of nucleophilic attacks, and model the transition states of various cyclization reactions. researchgate.net This theoretical insight can guide the rational design of new synthetic routes and explain experimentally observed outcomes.
Reaction Mechanism Elucidation: For the complex, often one-pot, syntheses in which this compound is used, computational modeling can be invaluable for mapping out the intricate reaction mechanisms. By calculating the energy profiles of competing pathways, researchers can understand how reaction conditions influence product distribution and optimize conditions for desired outcomes.
In Silico Screening and Molecular Docking: As a precursor to biologically active molecules, computational tools can be used to explore the interactions of its derivatives with biological targets. nih.gov Docking studies, for example, can predict the binding modes and affinities of heterocyclic products derived from this compound with specific enzymes or receptors, thereby accelerating the drug discovery process. nih.gov
Potential for Novel Applications in Chemical Biology and Materials Science
The unique reactivity of this compound suggests its potential for applications beyond traditional organic synthesis, particularly in the burgeoning fields of chemical biology and materials science.
Chemical Biology: Isothiocyanates are known to be electrophiles that can covalently modify nucleophilic residues (e.g., cysteine) in proteins. nih.govmdpi.com This reactivity can be harnessed to design this compound-based chemical probes to study protein function or to develop covalent enzyme inhibitors. The benzoyl scaffold could provide specificity for the target protein's binding pocket, while the isothiocyanate acts as a reactive "warhead." mdpi.com The aryl bromide provides a site for late-stage functionalization, such as the attachment of fluorescent tags or affinity labels via cross-coupling chemistry.
Materials Science: The isothiocyanate functional group can participate in polymerization and polymer modification reactions. mdpi.com this compound could be incorporated as a monomer or functionalizing agent to create novel polymers. The rigid aromatic core and the reactive isothiocyanate group could impart unique thermal or mechanical properties. Furthermore, the bromine atom serves as a valuable site for post-polymerization modification, allowing for the tuning of material properties (e.g., conductivity, optical properties, or solubility) by grafting on different chemical moieties through established cross-coupling protocols. This dual functionality could be exploited in the development of functional materials, such as sensors, responsive polymers, or advanced coatings.
Q & A
Basic Questions
Q. What are the key considerations for synthesizing 2-Bromobenzoyl isothiocyanate in the laboratory?
- Methodological Answer : Synthesis requires careful optimization of reaction conditions, such as temperature, solvent choice, and stoichiometry. For brominated analogs, monitor reaction progress using gas chromatography (GC) to track intermediates and by-products, as demonstrated in studies on similar isothiocyanates . Safety protocols, including impervious gloves and sealed goggles, are critical due to the compound’s reactivity and potential respiratory hazards .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable. NMR identifies bromine-induced deshielding effects on aromatic protons, while FT-IR confirms the isothiocyanate (-NCS) stretching vibration (~2050–2150 cm⁻¹). For purity assessment, combine High-Performance Liquid Chromatography (HPLC) with mass spectrometry .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use fume hoods for all procedures. Wear impervious gloves (tested for chemical resistance) and tightly sealed goggles. Store the compound in a locked, cool, dry environment to prevent degradation. Emergency protocols include rinsing eyes with water for 15 minutes and avoiding vomiting if ingested .
Advanced Research Questions
Q. How can computational methods aid in predicting reaction pathways for this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the electronic effects of the bromo substituent on reactivity. Tools like AI-powered synthesis planners (e.g., Reaxys-based models) predict feasible routes for derivatives by analyzing analogous reactions, such as thiourea formation via amine-isothiocyanate coupling .
Q. How does the electronic nature of the bromo substituent influence the reactivity of the isothiocyanate group in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing bromo group enhances the electrophilicity of the isothiocyanate moiety, favoring nucleophilic attacks. Kinetic studies using GC or HPLC can quantify reaction rates, while Hammett plots correlate substituent effects with activation energies .
Q. What strategies can resolve contradictions in reported bioactivity data of this compound derivatives?
- Methodological Answer : Perform systematic transcriptomic or proteomic analyses to identify off-target effects. For example, qRT-PCR validation of differentially expressed genes (e.g., virulence factors in S. aureus) clarifies dose-dependent bioactivity . Additionally, use fluorescence titration assays to quantify binding constants with serum albumin, addressing variability in reported IC₅₀ values .
Q. How to design experiments to study the interaction between this compound and serum albumin?
- Methodological Answer : Employ spectrofluorometric titration under physiological pH (7.4) to monitor tryptophan quenching in albumin. Pair with molecular docking simulations (e.g., AutoDock Vina) to identify binding sites. Validate findings using circular dichroism (CD) to detect conformational changes in the protein .
Q. How can Gibbs free energy calculations optimize the synthesis of this compound?
- Methodological Answer : Calculate ΔG for key intermediates using computational tools like Gaussian. For example, time-resolved GC data can identify energy barriers in rearrangement reactions, guiding temperature adjustments to favor product formation over by-products .
Notes on Experimental Design
- Data Validation : Critically evaluate uncertainties in measurements (e.g., ±5% error in fluorescence intensity) and use secondary sources to verify spectral data .
- Contradiction Analysis : Compare results across multiple analytical platforms (e.g., HPLC vs. GC) and apply chemometric models to isolate variables affecting reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
